GPI-1485 Demonstrates a Non-Immunosuppressive Profile Distinct from FK506
Unlike the parent compound FK506, which is a potent immunosuppressant, GPI-1485 is consistently described as a non-immunosuppressive immunophilin ligand [1]. While FK506 inhibits calcineurin and T-cell activation, GPI-1485 is devoid of this activity, a critical differentiator for neurological applications where immunosuppression is an unwanted side effect [2].
| Evidence Dimension | Immunosuppressive activity |
|---|---|
| Target Compound Data | Non-immunosuppressive |
| Comparator Or Baseline | FK506 (Tacrolimus) is a potent immunosuppressant |
| Quantified Difference | Qualitative difference; mechanism of action does not involve calcineurin inhibition. |
| Conditions | Based on known mechanisms of action for FKBP ligands. |
Why This Matters
For research on neuroprotection and regeneration, this profile avoids confounding immunosuppressive effects, making GPI-1485 a more suitable tool compound.
- [1] Marshall VL, Grosset DG. GPI-1485 (Guilford). Curr Opin Investig Drugs. 2004 Jan;5(1):107-12. View Source
- [2] GlpBio. GPI-1485 (GM1485) Product Page. View Source
